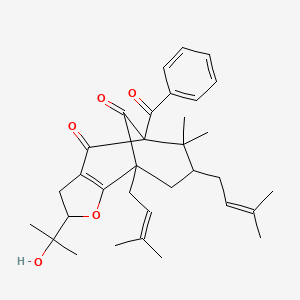
Ochrocarpinone C
Descripción
Ochrocarpinone C is a naturally occurring polyphenolic compound isolated from plants of the genus Ochrocarpus (Clusiaceae family). It is characterized by a unique tetracyclic framework with hydroxyl and prenyl substituents, contributing to its bioactivity .
Propiedades
Fórmula molecular |
C33H42O5 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
8-benzoyl-4-(2-hydroxypropan-2-yl)-9,9-dimethyl-1,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)28-24(18-25(38-28)31(7,8)37)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3 |
Clave InChI |
PHBDYBJOGVFIQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1CC2(C3=C(CC(O3)C(C)(C)O)C(=O)C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C |
Sinónimos |
ochrocarpinone C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Ochrocarpinone C belongs to a class of prenylated polyphenols, sharing structural motifs with compounds such as Ochrocarpinone A, Ochrocarpinone B, and Garcinol. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Prenylation: this compound’s prenyl group enhances membrane permeability compared to non-prenylated analogs like Epigallocatechin gallate .
- Bioactivity: Unlike Garcinol, which exhibits broad-spectrum antiviral activity, this compound shows selective cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Structural Complexity: this compound’s tetracyclic core differentiates it from simpler polyphenols like Resveratrol, enabling stronger interactions with cellular targets .
Comparison with Functionally Similar Compounds
This compound’s antioxidant properties align with flavonoids such as Quercetin and Curcumin, but its mechanism diverges:
Table 2: Functional Efficacy in Antioxidant Assays
Key Findings :
- This compound outperforms Quercetin and Curcumin in DPPH assays, likely due to its hydroxyl-rich aromatic system .
- Its moderate metal chelation capacity suggests a dual antioxidant mechanism (radical scavenging + enzyme modulation) .
Q & A
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent cytotoxicity thresholds?
- Methodology: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply mixed-effects models to account for inter-experiment variability. Report confidence intervals and use bootstrap resampling for small datasets .
Methodological Considerations
- Literature Review : Systematically search databases (PubMed, SciFinder) using Boolean operators. Apply PICO framework to refine questions and avoid redundancy .
- Data Interpretation : Use PRISMA guidelines for meta-analyses and CONSORT for preclinical studies. Address heterogeneity via sensitivity analysis .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo work and cite original synthesis protocols to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


